molecular formula C23H24BrN3O B3911596 N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B3911596
M. Wt: 438.4 g/mol
InChI Key: STHGLAONPASUDS-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with various receptors and ion channels in the body. This compound has been found to be a potent inhibitor of certain ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. Additionally, this compound has been extensively studied and has a well-established synthesis method, which ensures high-quality and pure product. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the use of N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in scientific research. One potential direction is the development of new drugs and therapies based on this compound for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound could be further studied for its potential applications in the regulation of ion channels and signaling pathways. Finally, the potential toxicity and safety of this compound could be further investigated to ensure its safe use in scientific research.

Scientific Research Applications

N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. This compound has been found to be useful in studying various biochemical and physiological processes, including receptor-ligand interactions, ion channel regulation, and signal transduction pathways. Additionally, this compound has been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O/c1-28-23-10-9-18(15-22(23)24)16-25-27-13-11-26(12-14-27)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15-16H,11-14,17H2,1H3/b25-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGLAONPASUDS-PCLIKHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
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